3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Description
3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (C₇H₄BrNO₂S, MW 255.08) is a heterocyclic compound featuring a fused thiophene-pyrrole core with a bromine substituent at the 3-position and a carboxylic acid group at the 5-position . Its structure enables diverse reactivity, including electrophilic substitution and hydrogen bonding via the carboxylic acid moiety.
Properties
IUPAC Name |
3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2S/c8-4-2-12-6-3(4)1-5(9-6)7(10)11/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQKWXMSMYDJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=CS2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the functionalization of a thieno[2,3-b]pyrrole core. One common method includes the bromination of thieno[2,3-b]pyrrole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in oncology research.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes such as demethylases, which play a role in gene regulation by modifying histones . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Thieno-Pyrrole Derivatives
2-Chloro-6H-Thieno[2,3-b]pyrrole-5-Carboxylic Acid
- Molecular Formula: C₇H₄ClNO₂S
- Molecular Weight : 201.63
- Substituent : Chlorine at C2
- Properties : Exhibits aldose reductase inhibitory activity, though weaker than brominated analogs due to reduced electronegativity and steric effects .
- Synthetic Relevance : Used as an intermediate in synthesizing bioactive molecules .
5-Bromo-6-Methyl-1H-Pyrrolo[2,3-b]pyridine-3-Carboxylic Acid
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07
- Substituents : Bromine at C5, methyl at C6
- Key Difference : Replaces the thiophene ring with a pyridine moiety, altering electronic properties and solubility .
Table 1: Halogenated Analogs Comparison
Ring-Modified Analogs
6H-Furo[2,3-b]pyrrole-5-Carboxylic Acid Methyl Ester
- Molecular Formula: C₈H₇NO₃
- Molecular Weight : 179.18
- Key Difference : Replaces thiophene with furan, reducing sulfur-related reactivity but improving solubility in organic solvents .
- Applications : Used as a versatile intermediate in materials science .
4H-Thieno[3,2-b]pyrrole-5-Carboxylic Acid
- Molecular Formula: C₇H₅NO₂S
- Molecular Weight : 167.18
- Structural Variation : Thiophene-pyrrole fusion at positions 3,2-b instead of 2,3-b, altering ring strain and electronic distribution .
Table 2: Ring-Modified Analogs
Functionalized Derivatives
Ethyl 2,3-Dimethyl-6-[3-(Trifluoromethyl)benzyl]-6H-Thieno[2,3-b]pyrrole-5-Carboxylate
- Molecular Formula: C₁₉H₁₉F₃NO₂S
2-Formyl-6H-Thieno[2,3-b]pyrrole-5-Carboxylic Acid
- Molecular Formula: C₈H₅NO₃S
- Functional Group : Aldehyde at C2, enabling conjugation reactions .
Biological Activity
3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by the presence of both thiophene and pyrrole rings. Its unique structural features make it a subject of interest in medicinal chemistry and drug discovery due to its potential biological activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1007386-45-9
- Molecular Formula : C7H4BrN O2S
The compound is synthesized through functionalization of the thieno[2,3-b]pyrrole core, often involving bromination and subsequent modifications to introduce various substituents that can enhance its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit enzymes such as demethylases, which are involved in gene regulation through histone modification . This inhibition can lead to alterations in gene expression profiles, potentially impacting various cellular processes.
Inhibition of D-amino Acid Oxidase (DAO)
Recent studies have highlighted the compound's effectiveness as a D-amino acid oxidase inhibitor. The structure-activity relationship (SAR) studies indicate that small substituents on the thiophene ring are well tolerated, which enhances the inhibitory potency against DAO . The crystal structures reveal significant interactions between the compound and key residues in the active site of DAO, suggesting a potential pathway for drug design targeting this enzyme.
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar compounds within the thienopyrrole class. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, indicating that modifications to the thienopyrrole structure can yield potent anti-TB agents . The presence of electron-withdrawing groups has been linked to enhanced activity against drug-resistant strains.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Moderate DAO inhibition | Similar structural features but different substitution patterns |
| 6H-thieno[2,3-b]pyrrole-5-carboxylic acid | Lower potency | Non-brominated parent compound |
The bromine substitution in this compound enhances its reactivity and allows for further functionalization, making it a valuable intermediate in synthetic chemistry .
Case Studies and Research Findings
- D-amino Acid Oxidase Inhibition Study :
- Antimicrobial Efficacy Against Tuberculosis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
